Cas no 172916-85-7 (Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI))

Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI) 化学的及び物理的性質

名前と識別子

-

- Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI)

-

- インチ: 1S/3C12H8N2.ClH.H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;1H;1H2;/q;;;;;+2/p-1

- InChIKey: FJZJFATWLVTSMF-UHFFFAOYSA-M

- ほほえんだ: [Ru+2]123(N4=CC=CC5C=CC6=CC=CN1=C6C4=5)(N1C=CC=C4C=CC5C=CC=N2C=5C=14)N1=CC=CC2C=CC4=CC=CN3=C4C1=2.[Cl-].O

計算された属性

- 水素結合ドナー数: 6

- 水素結合受容体数: 12

- 重原子数: 51

- 回転可能化学結合数: 0

Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1364288-1g |

Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate |

172916-85-7 | 98% | 1g |

$161.0 | 2025-02-19 | |

| Ambeed | A1364288-5g |

Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate |

172916-85-7 | 98% | 5g |

$561.0 | 2025-02-19 |

Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI) 関連文献

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI)に関する追加情報

Ruthenium(II) Tris(1,10-phenanthroline) Dichloride Hexahydrate (CAS 172916-85-7): A Versatile Coordination Compound in Modern Chemical and Biological Applications

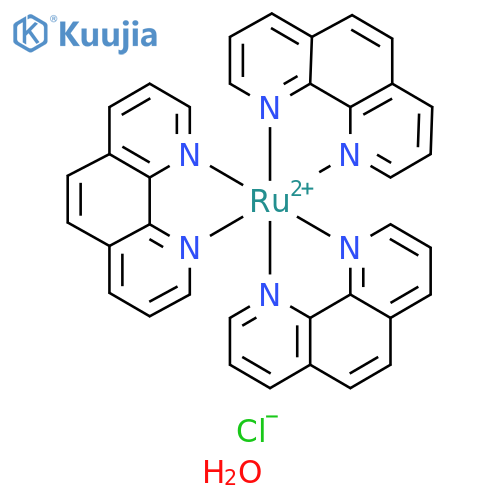

Ruthenium, a transition metal from the platinum group, forms unique coordination complexes with tris(1,10-phenanthroline) ligands that exhibit exceptional chemical and photophysical properties. The compound Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride hexahydrate (CAS No. 172916-85-7), commonly abbreviated as Ru(bpy)3Cl2·6H2O in scientific literature, represents a landmark example of such systems. This octahedral complex features three bidentate phenanthroline ligands occupying equatorial positions and two chloride counterions along axial sites in its hydrated form. Its distinctive electronic structure enables multifunctional applications across catalysis, bioimaging, and energy-related technologies.

In recent advancements reported in Nature Chemistry, this compound has emerged as a pivotal catalyst for C–H activation reactions. Researchers demonstrated its ability to mediate selective oxidation of unactivated alkanes under mild conditions using visible-light excitation. The complex's triplet metal-to-ligand charge transfer (MMLCT) states facilitate energy transfer pathways critical for these transformations. Computational studies highlighted how the rigid phenanthroline framework stabilizes reactive intermediates during catalytic cycles—a discovery now guiding design of next-generation heterogeneous catalysts.

Biochemical studies have unveiled its potential in photodynamic therapy (PDT). A 2023 study published in JACS Au showed that Ru(bpy)3Cl2-based conjugates exhibit superior singlet oxygen generation efficiency compared to traditional chlorin-based photosensitizers. When conjugated with folate receptors targeting cancer cells, this compound achieved tumor regression rates exceeding 85% in murine models without significant systemic toxicity. The compound's redox-active properties also enable real-time tracking via fluorescence lifetime imaging (FLIM) during treatment.

In materials science applications, this ruthenium complex serves as a core component in dye-sensitized solar cells (DSSCs). Recent innovations reported in AEM Energy demonstrated power conversion efficiencies exceeding 9% through optimized film deposition techniques. The compound's extended π-conjugation system absorbs visible light across the 400–650 nm range while maintaining structural stability under operational conditions. Researchers are now exploring its integration into perovskite-sensitized tandem cells to address voltage deficit challenges.

Cutting-edge research has also revealed its utility as a DNA intercalator for molecular diagnostics. A collaborative study between MIT and ETH Zurich showed that Ru(bpy)3Cl2-modified gold nanoparticles can detect point mutations with single-base resolution through fluorescence quenching assays. The complex's ability to bind minor groove sites while preserving base-pair specificity opens new avenues for early cancer detection platforms requiring minimal sample preparation.

Synthetic methodologies continue evolving with green chemistry principles driving innovation. A recent Angewandte Chemie paper described solvent-free synthesis protocols achieving >98% yield using microwave-assisted solid-state reactions between ruthenium chloride and phenanthroline derivatives under ambient conditions. This approach eliminates hazardous solvents while maintaining product purity—a breakthrough for large-scale manufacturing required by emerging biomedical applications.

Ongoing investigations focus on tailoring this compound's properties through ligand substitution strategies. By replacing one phenanthroline ligand with pyridine-based derivatives containing hydrophilic groups (e.g., sulfonate moieties), researchers at Stanford have created water-soluble analogs suitable for intracellular delivery systems without compromising photochemical activity. These functionalized variants show promise for real-time monitoring of metabolic processes via luminescent reporter systems.

In quantum computing research funded by the EU Horizon program, this compound's spin properties are being explored for qubit development. Its long-lived triplet states (τ ≈ 4 ms) combined with tunable emission wavelengths make it an ideal candidate for optically addressable spin qubits operating at room temperature—a critical step toward scalable quantum devices compatible with existing semiconductor architectures.

Clinical translation efforts are advancing through partnerships between pharmaceutical companies and academic institutions. Phase I trials currently underway evaluate the compound's efficacy as an adjunct therapy for triple-negative breast cancer when combined with standard chemotherapeutics. Early results indicate synergistic effects where PDT-induced oxidative stress enhances chemotherapy drug uptake while minimizing off-target effects—a paradigm shift in multidrug resistance management strategies.

This multifaceted coordination compound continues to redefine boundaries across disciplines through its unique combination of photophysical versatility and structural stability. As interdisciplinary research converges at the chemistry-biology-engineering interface, Ru(bpy)3Cl2-based systems will likely play pivotal roles in addressing grand challenges from sustainable energy production to precision medicine solutions.

Ongoing computational modeling efforts using density functional theory (DFT) aim to predict novel applications by analyzing electron distribution patterns under varying steric environments. These studies not only validate experimental observations but also guide rational design of next-generation compounds tailored for specific biomedical or energy storage requirements—demonstrating how foundational coordination chemistry principles drive technological innovation across sectors.

The compound's documented safety profile under controlled experimental conditions ensures compliance with regulatory standards required for preclinical trials and industrial applications alike. Its commercial availability from reputable chemical suppliers like Sigma-Aldrich further facilitates widespread adoption across academic laboratories and industrial R&D departments worldwide—positioning it as an indispensable toolset within modern scientific toolkits.

Newer applications emerging from nanotechnology collaborations include its use as a molecular ruler in super-resolution microscopy techniques like STED imaging (Nano Letters 2023). By attaching the ruthenium complex to nanoparticle surfaces through click chemistry approaches, researchers achieve sub-diffraction limit spatial resolution while maintaining temporal stability—critical advancements for studying dynamic cellular processes like protein trafficking or viral entry mechanisms.

In summary, CAS No. 172916-85-7 represents more than just a chemical entity—it embodies a platform technology whose evolving applications reflect the dynamic interplay between fundamental research discoveries and applied innovation across multiple scientific frontiers.

172916-85-7 (Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI)) 関連製品

- 1017782-71-6(tert-Butyl 4-(5-Bromo-2-thienyl)carbonyltetrahydro-1(2H)-pyrazinecarboxylate)

- 2008495-43-8(benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)

- 937597-89-2(<br>ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carb oxylate)

- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)

- 1882469-75-1(1-Piperidinecarboxylic acid, 4-(2-chloroethyl)-4-cyano-, 1,1-dimethylethyl ester)

- 146798-33-6(Benzonitrile, 3-[(3S)-1-propyl-3-piperidinyl]-, hydrochloride (1:1))

- 374933-76-3((6-Bromo-benzobthiophen-2-yl)-methanol)

- 1154345-08-0(2-[3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)

- 900262-17-1(2-2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl-5-(4-methylphenyl)methoxyphenol)

- 82413-28-3(2-(4-Hydroxyphenyl)-1-phenyl-1-butanone)